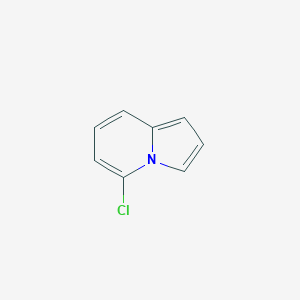
5-Chloroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroindolizine is a nitrogen-containing heterocyclic compound with a chlorine atom at the fifth position of the indolizine ring. Indolizine derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The indolizine nucleus is an important class of compounds in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloroindolizine can be synthesized through various methods. One common approach involves the reaction of 2-chloropyridinium salts with alkenes in the presence of an oxidizing agent . Another method includes the cycloaddition reactions of pyridine derivatives . For example, the reaction of 2-chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide with dimethyl acetylenedicarboxylate in the presence of triethylphosphite at room temperature yields this compound derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloroindolizine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the fifth position can be substituted by nucleophiles, leading to the formation of various 5-substituted indolizine derivatives.
Oxidation and Reduction: The indolizine ring can undergo oxidation and reduction reactions, modifying its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include secondary amines, alkoxides, and thiolates.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are 5-substituted indolizine derivatives with various functional groups.
Oxidation and Reduction: The products include oxidized or reduced forms of the indolizine ring, which can further undergo functionalization.
Scientific Research Applications
5-Chloroindolizine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloroindolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . For example, indolizine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways depend on the specific structure and functional groups of the indolizine derivative .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindolizine: Similar to 5-chloroindolizine, but with a bromine atom at the fifth position.
5-Iodoindolizine: Contains an iodine atom at the fifth position, exhibiting different reactivity and biological properties.
5-Fluoroindolizine: Features a fluorine atom at the fifth position, often used in medicinal chemistry for its unique electronic properties.
Uniqueness of this compound
This compound is unique due to its specific reactivity and biological activities. The presence of the chlorine atom at the fifth position influences its chemical behavior and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying the structure-activity relationships of indolizine derivatives .
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
5-chloroindolizine |
InChI |
InChI=1S/C8H6ClN/c9-8-5-1-3-7-4-2-6-10(7)8/h1-6H |
InChI Key |
JIWIQOYLLZUZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















